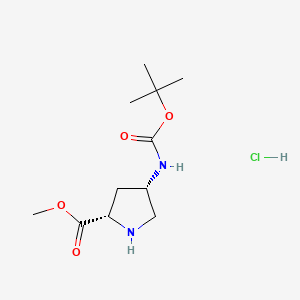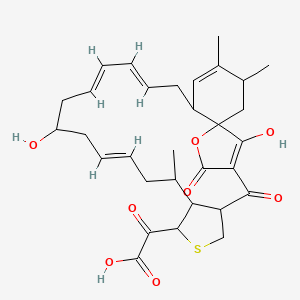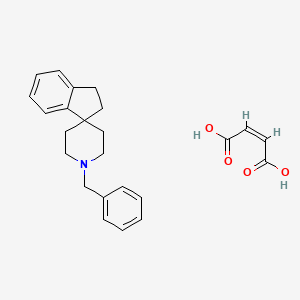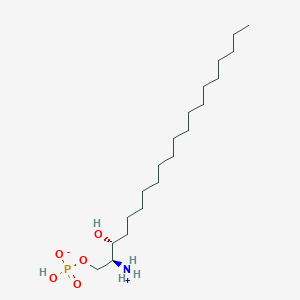
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-step procedures starting from readily available starting materials. For instance, Malavašič et al. (2007) demonstrated a solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, highlighting the versatility of pyrrolidine derivatives in synthetic chemistry (Malavašič et al., 2007).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including (2S,4S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, has been extensively studied. Wang and Englert (2019) determined the absolute structure of a chiral pyrrolidine derivative through diffraction, CD spectroscopy, and theoretical calculations, showcasing the detailed molecular architecture of these compounds (Wang & Englert, 2019).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, demonstrating their chemical versatility. For example, the reaction with iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method has been utilized for the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a process characterized by Naveen et al. (2007) through spectroscopic means and X-ray diffraction studies (Naveen et al., 2007).
Scientific Research Applications
Combinatorial Synthesis Applications
A study by Črt Malavašič et al. (2007) highlights the combinatorial solution-phase synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, starting from a related compound. This process involves acylation and coupling reactions to create a library of carboxamides, showcasing the compound's utility in generating diverse molecular libraries for pharmaceutical research (Črt Malavašič et al., 2007).
Influenza Neuraminidase Inhibitors
G. T. Wang et al. (2001) describe the design and synthesis of influenza neuraminidase inhibitors using a core structure that shares functional groups with the query compound. This work emphasizes the compound’s role in developing potent antiviral agents through strategic core modifications and high-throughput synthesis (G. T. Wang et al., 2001).
Solvent Dependent Reactions
Research by E. Rossi et al. (2007) explores divergent and solvent-dependent reactions involving a compound closely related to the query, demonstrating its versatility in synthetic chemistry for producing various heterocyclic structures. This underscores the compound’s adaptability in reaction conditions to yield different outcomes, useful in organic synthesis and drug discovery (E. Rossi et al., 2007).
Structural Studies
The study of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline by P. Rajalakshmi et al. (2013) presents structural analysis relevant to understanding the stereochemistry and molecular interactions of compounds with tert-butoxycarbonyl protective groups. Such insights are crucial for designing molecules with specific biological activities (P. Rajalakshmi et al., 2013).
Synthesis of Heterocycles
The synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, as reported by S. Naveen et al. (2007), illustrates the application of related compounds in developing heterocyclic molecules, which are foundational structures in many therapeutic agents (S. Naveen et al., 2007).
properties
IUPAC Name |
methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYJRIAHJXTNC-WSZWBAFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
1279039-33-6 |
Source


|
| Record name | L-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1), (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279039-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)